(E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine
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Overview
Description
The compound is a complex organic molecule. It contains an acetyl group, a fluoro group, a hydroxy group, and a piperidine ring. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as bromination, acetylation, and Fries rearrangement .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the bonds between them. The presence of a piperidine ring suggests a cyclic structure. The fluoro and hydroxy groups are likely attached to the phenyl ring .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the acetyl group could undergo nucleophilic substitution reactions, and the hydroxy group could participate in elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These properties could include melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Analytical Characterization for Therapeutic and Non-Clinical Uses : Some derivatives of N,N-dialkylated tryptamines, which might include compounds structurally related to (E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine, have been analyzed for both their potential medicinal properties and recreational drug aspects. These compounds have been characterized using techniques like NMR, GC-MS, and infrared analysis, providing valuable data for research communities exploring clinical and non-clinical uses (Brandt et al., 2017).
Potential Neuroprotective Agent : A related compound, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, has been identified as a potent NMDA antagonist, suggesting neuroprotective properties. This finding indicates that similar compounds, such as this compound, could be explored for neuroprotective applications (Chenard et al., 1995).
Antisecretory Properties for Peptic Ulcer Treatment : Another structurally similar compound, 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, has shown potent gastric antisecretory activity in rats, suggesting its potential use in peptic ulcer disease treatments. This implies that compounds like this compound could have similar therapeutic applications (Scott et al., 1983).
Motilin Receptor Agonist : Research on N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), a motilin receptor agonist, shows its effectiveness in enhancing gastrointestinal transit. This suggests that this compound could potentially have applications in gastrointestinal motility disorders (Westaway et al., 2009).
Molecular Structure Analysis for Drug Design : The molecular structure of a similar compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, has been analyzed to understand its interactions in the crystal lattice. Such studies are essential for drug design and understanding how related compounds, including this compound, might behave at a molecular level (Khan et al., 2013).
Mechanism of Action
Target of Action
The primary target of (E)-1-Acetyl-N-(acetyloxy)-alpha-(5-fluoro-2-hydroxyphenyl)-4-piperidinemethanimine is microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
This compound acts as a Microtubule Targeting Agent (MTA) . MTAs interfere with microtubule dynamics, an essential process in cell division, leading to cell cycle arrest . This compound, therefore, inhibits the proliferation of rapidly dividing cells, such as cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway . By disrupting microtubule dynamics, it induces a prolonged G2-M phase, leading to mitotic arrest . This disruption affects the downstream processes of cell division, leading to cell death .
Result of Action
The result of the compound’s action is cell death through mitotic arrest . This is particularly effective against rapidly dividing cells, such as cancer cells . The compound has been shown to exhibit greater toxicity towards cancer cells compared to normal cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(E)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-10(20)19-7-5-12(6-8-19)16(18-23-11(2)21)14-9-13(17)3-4-15(14)22/h3-4,9,12,22H,5-8H2,1-2H3/b18-16+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZILBVTVQBXLTN-FBMGVBCBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=NOC(=O)C)C2=C(C=CC(=C2)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC(CC1)/C(=N\OC(=O)C)/C2=C(C=CC(=C2)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20528079 |
Source
|
Record name | (6Z)-6-{[(Acetyloxy)amino](1-acetylpiperidin-4-yl)methylidene}-4-fluorocyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20528079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84163-52-0 |
Source
|
Record name | (6Z)-6-{[(Acetyloxy)amino](1-acetylpiperidin-4-yl)methylidene}-4-fluorocyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20528079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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